molecular formula C6H3BrClNO B1379125 3-Bromo-5-chloropyridine-4-carboxaldehyde CAS No. 1064678-66-5

3-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No.: B1379125
CAS No.: 1064678-66-5
M. Wt: 220.45 g/mol
InChI Key: JLQBWCMANGAHMK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine-4-carboxaldehyde (CAS: 1064678-66-5) is a halogenated pyridine derivative featuring a bromo substituent at position 3, a chloro group at position 5, and a formyl (-CHO) functional group at position 2. This compound is synthesized for applications in pharmaceutical and agrochemical research, where its aldehyde group enables participation in condensation and nucleophilic addition reactions. Available at 96% purity (MFCD16606503), it is a critical intermediate in constructing heterocyclic scaffolds .

Properties

IUPAC Name

3-bromo-5-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBWCMANGAHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064678-66-5
Record name 3-Bromo-5-chloropyridine-4-carboxaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyridine-4-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine-4-carboxaldehyde under controlled conditions. The reaction is carried out in the presence of bromine and chlorine reagents, often using a solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloropyridine-4-carboxaldehyde is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridine-4-carboxaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine and chlorine atoms makes it a versatile intermediate for further functionalization. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution or coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound’s reactivity and physicochemical properties are influenced by the positions of halogen substituents and the nature of functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent Positions Functional Group Purity (%) Similarity Score*
3-Bromo-5-chloropyridine-4-carboxaldehyde 1064678-66-5 Br (3), Cl (5) Aldehyde (4) 96 Reference
3-Bromo-4-chloropyridine hydrochloride 884494-36-4 Br (3), Cl (4) Pyridine hydrochloride 97 0.78
3-Bromo-2-chloro-5-fluoropyridine 1211590-18-9 Br (3), Cl (2), F (5) None N/A 0.76
5-Bromo-3-chloropyridine-2-carboxylic acid 1189513-51-6 Br (5), Cl (3) Carboxylic acid (2) 97 N/A
3-Bromo-4-chloro-5-methylpyridine hydrochloride 1803562-20-0 Br (3), Cl (4), CH₃ (5) Pyridine hydrochloride N/A N/A

*Similarity scores based on structural and functional overlap (0.7–0.8 indicates high similarity) .

Key Findings from Comparative Studies

However, this also lowers solubility in polar solvents due to increased hydrophobicity . Fluorine Introduction: The addition of fluorine at position 5 (1211590-18-9) increases electronegativity, improving stability in oxidative environments but reducing nucleophilic substitution rates .

Functional Group Influence :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the reference compound offers higher reactivity in Schiff base formation compared to the carboxylic acid in 1189513-51-6, which is better suited for amidation or esterification .
  • Hydrochloride Salts : Analogs like 884494-36-4 and 1803562-20-0 exhibit enhanced crystallinity and stability, favoring solid-phase synthesis .

Methyl Substitution :

  • The methyl group at position 5 (1803562-20-0) introduces steric bulk, reducing reactivity in planar transition states but improving lipid solubility for membrane-penetrating applications .

Biological Activity

3-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure with bromine and chlorine substituents, which enhance its reactivity and interaction with biological targets. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄BrClN₄O
  • Structure : The compound consists of a pyridine ring with:
    • Bromine at position 3
    • Chlorine at position 5
    • A formyl group (CHO) at position 4

This arrangement contributes to its unique reactivity profile, making it a versatile intermediate in organic synthesis and a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Interactions : The bromine atom can engage in electrophilic interactions, enhancing the compound's reactivity towards nucleophiles.
  • Hydrogen Bonding : The formyl group can form hydrogen bonds with biological macromolecules, modulating enzyme and receptor activities.

These interactions are critical for understanding how this compound may influence biological pathways and contribute to therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities, particularly against viruses like SARS-CoV-2. For instance, structural analogs have shown promise in inhibiting viral replication through mechanisms such as:

  • Inhibition of Viral Proteases : Certain derivatives have demonstrated inhibitory effects on viral proteases, essential for viral replication.
  • Blocking Viral Entry : Compounds may interfere with the binding of viral proteins to host cell receptors, thereby preventing infection.

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized various derivatives of pyridine-based compounds, including those structurally related to this compound. These compounds were evaluated for their biological activity against viral targets, revealing significant inhibitory effects (IC₅₀ values ranging from 0.9 to 4.5 μM) against SARS-CoV-2 proteases .
  • Interaction Studies :
    • Interaction studies have shown that compounds with similar structures can bind effectively to key viral proteins, suggesting that this compound could serve as a lead compound in drug development targeting viral infections .

Data Summary

Property Value/Description
Molecular FormulaC₆H₄BrClN₄O
Antiviral Activity (IC₅₀)0.9 - 4.5 μM against SARS-CoV-2
Mechanism of ActionInhibition of viral proteases; blocking viral entry
ApplicationsPotential therapeutic agent in antiviral drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-chloropyridine-4-carboxaldehyde
Reactant of Route 2
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3-Bromo-5-chloropyridine-4-carboxaldehyde

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